N-(4-Phenoxyphenyl)glutaramic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-oxo-5-(4-phenoxyanilino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(7-4-8-17(20)21)18-13-9-11-15(12-10-13)22-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIAFTOTMYWLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135407-40-8 | |
| Record name | N-(4-PHENOXYPHENYL)GLUTARAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of N 4 Phenoxyphenyl Glutaramic Acid
Established and Novel Amide Bond Formation Strategies Relevant to Glutaramic Acid Derivatives
The formation of the amide functional group is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry. acs.orgrsc.org Its importance is underscored by the continuous development of new and improved synthetic methods.
The most traditional and widely used strategy for creating amides is the direct coupling of a carboxylic acid with an amine. unimi.it However, the direct thermal condensation of these two functional groups typically requires high temperatures (often above 160°C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com Consequently, this approach is often limited to simple, robust substrates. researchgate.net
To facilitate the reaction under milder conditions, the carboxylic acid is typically "activated." This involves converting the carboxylic acid into a more reactive derivative, such as an acyl halide (chloride or fluoride), acyl azide, ester, or anhydride (B1165640). researchgate.netresearchgate.net These activated intermediates are then reacted with the desired amine to form the amide bond. researchgate.net This activation is often achieved using a wide array of coupling reagents. researchgate.net These reagents are broadly categorized into carbodiimides, organophosphorus reagents, and aminium/uronium salts. researchgate.net
| Reagent Class | Examples | General Features | Reference |
|---|---|---|---|
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIC (N,N'-Diisopropylcarbodiimide) | Widely used due to effectiveness. Byproducts can sometimes complicate purification (e.g., DCU from DCC). | researchgate.net |
| Organophosphorus Reagents | BOP (Benzotriazol-1-yloxytri(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DPPA (Diphenylphosphoryl azide) | Highly efficient reagents, often used in peptide synthesis. Can offer high yields and resistance to racemization. | researchgate.net |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | Known for rapid reaction times and high yields with minimal side reactions and racemization. | researchgate.netscispace.comresearcher.life |
Another classical approach involves the direct coupling of alkali metal carboxylate salts with amines or their ammonium salts, which can be particularly useful when the corresponding carboxylic acid is unstable or difficult to handle. researchgate.net
To overcome the poor atom economy and large waste production associated with stoichiometric coupling reagents, significant research has focused on catalytic amide synthesis. researchgate.net These methods utilize a substoichiometric amount of a catalyst to facilitate the reaction, representing a greener alternative. unimi.it
Transition Metal Catalysis: A variety of transition metals, including palladium, copper, nickel, and ruthenium, have been employed to catalyze amide bond formation. numberanalytics.comresearchgate.netrsc.org These catalysts can enable the coupling of amines with carboxylic acid derivatives like esters or anhydrides under relatively mild conditions. mdpi.comnumberanalytics.com For instance, ruthenium-based catalysts have been shown to be highly active for the direct synthesis of amides from alcohols and amines, a process that is highly atom-economic, producing only hydrogen as a byproduct. researchgate.net Other emerging methods include the carbonylation of amines using carbon monoxide or the coupling of nitriles and oximes with various partners, often catalyzed by palladium or copper. rsc.org Recently, a nickel-catalyzed reductive cross-coupling has been developed for the formal union of alkyl amines and aryl carboxylic acids. acs.orgnih.gov
Organocatalysis: This approach uses small, metal-free organic molecules as catalysts, offering potential advantages in terms of lower cost and toxicity. numberanalytics.com Boronic acid derivatives and other boron-containing Lewis acids were among the first organocatalysts reported for direct amidation. unimi.itresearchgate.net These catalysts are thought to form borate (B1201080) esters with the carboxylic acid, activating it for nucleophilic attack by the amine. researchgate.net Other organocatalytic systems, such as those based on 4-dimethylaminopyridine (B28879) (DMAP), are also effective. numberanalytics.com The combination of organocatalysis and transition metal catalysis in dual-catalytic systems is an emerging area, enabling transformations not possible with either system alone. researchgate.net
The pharmaceutical industry has identified amide bond formation as a top priority for the development of more sustainable methods, with biocatalysis being a highly promising field. rsc.orgrsc.org
Enzyme-catalyzed Synthesis (Biocatalysis): Biocatalysis utilizes enzymes or whole cells to perform chemical transformations. numberanalytics.com This approach offers high selectivity and operates under mild, often aqueous, conditions, using biodegradable catalysts produced from renewable resources. rsc.orgnumberanalytics.com Lipases are a class of enzymes frequently used for amide synthesis, typically catalyzing the aminolysis of esters. rsc.orgacs.org To favor amide formation over the competing hydrolysis reaction, these reactions are often run in low-water or anhydrous conditions. rsc.org Alternatively, ATP-dependent enzymes can form amides in aqueous environments by activating the carboxylic acid via an acyl-adenylate or acyl-phosphate intermediate. rsc.orgnih.gov
Flow Chemistry: The use of continuous flow reactors for amidation is another key green chemistry approach. acs.org Flow systems can offer improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. scispace.com Heterogeneous catalysts, such as silica (B1680970) gel, have been effectively used in flow systems for direct amidation. scispace.com A two-step chemo-enzymatic flow method has been successfully developed for the esterification and subsequent amidation of phenolic acids. acs.org
When moving from laboratory-scale synthesis to large-scale industrial production, several practical factors become critical. acs.orgconsensus.app The selection of reagents and reaction conditions is guided not just by yield, but also by cost, safety, atom economy, toxicity, and ease of purification. researchgate.netacs.org
While hundreds of coupling reagents have been reported in the literature, only a small fraction (around 36) are commonly used by process chemistry groups in the pharmaceutical industry due to constraints on cost, safety, and bulk availability. acs.org
| Consideration | Key Factors in Process Chemistry | Reference |
|---|---|---|
| Reagent Selection | Focus on low cost, high atom economy, commercial availability in bulk, and low toxicity of both the reagent and its byproducts. Reagents that are considered "green" are preferred. | acs.orgresearchgate.netacs.org |
| Base Selection | Both organic (e.g., DIPEA, TEA) and inorganic (e.g., K₂CO₃) bases are used. Choice depends on cost, solubility, and potential for side reactions like racemization. | acs.orgscribd.com |
| Solvent Selection | Choice is dictated by reagent/product solubility, cost, safety (flashpoint), environmental impact, and ease of removal. A wide variety of solvents are employed in large-scale amidations. | acs.org |
| Economic & Environmental Factors | Atom economy, process mass intensity (PMI), cost, safety, and toxicity are all critically analyzed to ensure the process is efficient, safe, and sustainable. | consensus.appscribd.com |
Specific Synthetic Routes for N-(4-Phenoxyphenyl)glutaramic acid
The synthesis of the title compound, this compound, would most directly be achieved by the acylation of 4-phenoxyaniline (B93406) with glutaric anhydride. This reaction is a specific example of an amide bond formation where the amine (4-phenoxyaniline) attacks one of the carbonyl groups of the cyclic anhydride (glutaric anhydride), leading to the ring-opening of the anhydride and the formation of the desired glutaramic acid derivative. This reaction is typically carried out in an appropriate solvent.
The availability of the starting amine, 4-phenoxyaniline, is crucial. It can be synthesized via several established routes. guidechem.comchemicalbook.com
| Synthetic Method | Description | Reference |
|---|---|---|
| Ullmann Condensation | This method involves a copper-catalyzed cross-coupling reaction. It can be performed by reacting an aryl halide (e.g., iodobenzene (B50100) or 4-bromoaniline) with a phenol (B47542) derivative (e.g., 4-aminophenol (B1666318) or phenol) in the presence of a base like potassium hydroxide (B78521). | smolecule.comprepchem.comchemicalbook.com |
| Reduction of a Nitro Precursor | A common route involves the synthesis of 4-nitrophenyl phenyl ether, followed by the chemical reduction of the nitro group to an amine. A reported method uses hydrazine (B178648) monohydrate with graphite (B72142) as a catalyst in ethanol (B145695) to achieve this reduction with high yield. | guidechem.comsmolecule.com |
| Nucleophilic Aromatic Substitution (SNAr) | This approach can involve the reaction of a suitably activated aryl halide, such as 4-fluoronitrobenzene, with phenol, followed by reduction of the nitro group. Palladium-catalyzed cross-coupling reactions are also a modern variant of this strategy. | chemicalbook.comsmolecule.com |
One specific preparation involves reacting phenol with 2,6-diisopropyl-4-bromoaniline in xylene with potassium hydroxide and a copper chloride catalyst. prepchem.com Another documented method obtains 4-phenoxyaniline from (4-nitro-phenyl)-phenyl ether via reduction. guidechem.com
Reaction Pathways for Glutaramic Acid Moiety Integration
The primary route for integrating the glutaramic acid moiety involves the acylation of 4-phenoxyaniline with a glutaric anhydride derivative. This reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-phenoxyaniline attacks one of the carbonyl carbons of the glutaric anhydride. This leads to the opening of the anhydride ring and the formation of the amide bond, resulting in the this compound structure.
A specific example is the reaction between an aniline (B41778) derivative and a substituted glutaric anhydride. For instance, N-(4-phenoxyphenyl)-3-(4-chlorophenyl)glutaramic acid is synthesized by reacting 4-phenoxyaniline with 3-(4-chlorophenyl)glutaric anhydride. This pathway highlights a general and efficient method for creating a library of N-aryl glutaramic acids by varying the substituents on both the aniline and the glutaric anhydride starting materials.
Optimization of Reaction Conditions, Reagent Selection, and Yields
The efficiency of the synthesis of this compound derivatives is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time. whiterose.ac.uk While extensive optimization studies specifically for the parent compound are not widely published, successful conditions have been reported for its analogues.
For the synthesis of N-(4-Phenoxyphenyl)-3-(4-chlorophenyl)glutaramic acid, the reaction has been effectively carried out in a 1,4-dioxane (B91453) solvent system. The use of triethylamine (B128534) as a base is crucial to neutralize the carboxylic acid formed and to facilitate the nucleophilic attack of the amine. The reaction proceeds at a moderate temperature of 40°C over a period of 2 hours. Another documented synthesis involves precipitation of the product from a reaction mixture followed by washing with methanol (B129727) and diethyl ether to yield pure crystals. google.com
General strategies for reaction optimization, which are applicable in this context, involve screening different catalysts, solvents of varying polarity, and a range of temperatures to maximize the yield and minimize reaction time. whiterose.ac.uknih.gov Techniques like Design of Experiments (DoE) can be systematically employed to identify the most critical factors and their interactions, leading to a robust and high-yielding process. whiterose.ac.uk
Table 1: Reported Reaction Conditions for this compound Analogue Synthesis
| Reactants | Solvent | Base | Temperature | Time | Product | Reference |
| 4-Phenoxyaniline, 3-(4-Chlorophenyl)glutaric anhydride | 1,4-Dioxane | Triethylamine | 40°C | 2 hours | N-(4-Phenoxyphenyl)-3-(4-chlorophenyl)glutaramic acid |
Derivatization Strategies for this compound Analogues
This compound serves as a versatile template for the development of a wide array of analogues through various derivatization strategies. These modifications can be targeted at the glutaramic acid backbone, the phenoxyphenyl group, or through the introduction of new functional systems.
Modifications on the Glutaramic Acid Backbone
The glutaramic acid portion of the molecule offers several sites for modification. The most common strategy involves introducing substituents at the 3-position of the glutaric chain. This is typically achieved by using a pre-functionalized glutaric anhydride in the initial synthesis. A prime example is the synthesis of N-(4-phenoxyphenyl)-3-(4-chlorophenyl)-glutaramic acid, where a 4-chlorophenyl group is present on the backbone. google.com This approach allows for the introduction of a wide variety of aryl or alkyl substituents to probe structure-activity relationships.
Further modifications could involve altering the length of the carbon chain or introducing other functional groups along the backbone, such as hydroxyl or amino groups, by starting with appropriately substituted dicarboxylic acids or their anhydrides.
Substituent Effects on the Phenoxyphenyl Moiety
The phenoxyphenyl moiety provides a large surface for introducing substituents that can modulate the electronic and steric properties of the entire molecule. beilstein-journals.org A documented derivatization involves the nitration of the phenoxyphenyl ring. For example, N-(4-Phenoxyphenyl)-3-(4-chlorophenyl)glutaramic acid can be treated with acetic acid to introduce a nitro group, yielding N-(2-Nitro-4-phenoxyphenyl)-3-(4-chlorophenyl)glutaramic acid. google.com
The position and nature of substituents on the phenyl rings can significantly influence the molecule's properties. Electron-withdrawing groups (like nitro or trifluoromethyl) or electron-donating groups (like methoxy (B1213986) or alkyl groups) can be introduced to fine-tune its biological activity or chemical reactivity. nih.govresearchgate.net For instance, in related N-(4-phenoxyphenyl)benzenesulfonamide derivatives, the introduction of a 3-trifluoromethyl group was found to enhance biological activity. nih.gov
Table 2: Examples of Derivatization on the Phenoxyphenyl Moiety
| Starting Material | Reagent(s) | Modification | Product | Reference |
| N-(4-Phenoxyphenyl)-3-(4-chlorophenyl)glutaramic acid | Acetic Acid | Nitration | N-(2-Nitro-4-phenoxyphenyl)-3-(4-chlorophenyl)glutaramic acid | google.com |
Introduction of Heterocyclic Systems and Other Functional Groups
A key strategy for expanding the chemical diversity of this compound analogues is the introduction of heterocyclic rings. wikipedia.orguomus.edu.iq Heterocycles are prevalent in biologically active molecules and can significantly alter a compound's pharmacological profile. wikipedia.org
One potential pathway involves the intramolecular cyclization of a suitably functionalized precursor. For example, by analogy to the synthesis of benzimidazoles from N-(o-aminophenyl)-glutaramates, an ortho-amino substituted this compound could be cyclized to form a benzimidazole-containing analogue. google.com This would involve the condensation of the carboxylic acid of the glutaramic acid moiety with the introduced ortho-amino group on the phenoxy-aniline ring.
Other heterocyclic systems, such as quinazolines, pyrazoles, or triazoles, could be appended. acs.orgceu.es "Click chemistry," for example, provides a robust method for introducing triazole rings by reacting an azide-functionalized analogue with an alkyne. ceu.es Additionally, other functional groups can be introduced through derivatization. For instance, the carboxylic acid group of the glutaramic acid moiety can be converted into esters, amides, or other functionalities using standard chemical transformations. nih.govjfda-online.com
Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Phenoxyphenyl Glutaramic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Proton/Carbon Environments
The ¹H NMR and ¹³C NMR spectra of N-(4-Phenoxyphenyl)glutaramic acid provide fundamental information about the different types of protons and carbons present in the molecule. The chemical shifts are influenced by the electronic environment of each nucleus, offering clues to the structure. oregonstate.eduucl.ac.uk
The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings, the amide proton, and the aliphatic protons of the glutaramic acid chain. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the ring currents. ucl.ac.uk Protons on the phenoxy-substituted ring will have different chemical shifts from those on the other phenyl ring due to the influence of the ether linkage and the amide group. The amide proton (N-H) signal is often broad and its chemical shift can be concentration and solvent dependent, typically appearing between 5-9 ppm. ucl.ac.uk The aliphatic protons of the glutaramic acid moiety will be found in the upfield region of the spectrum.
The ¹³C NMR spectrum complements the ¹H NMR data by showing the chemical shifts of the carbon atoms. oregonstate.edu Aromatic carbons typically resonate in the 110-160 ppm range. oregonstate.edu The carbonyl carbons of the amide and carboxylic acid groups are significantly deshielded and appear further downfield, generally in the 165-190 ppm region. oregonstate.edu The aliphatic carbons of the glutaramic acid chain will have chemical shifts in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 6.5 - 8.0 | 110 - 160 |
| Amide Proton (N-H) | 5.0 - 9.0 | - |
| Aliphatic Protons (Glutaramyl) | 1.5 - 3.0 | 20 - 40 |
| Carboxylic Acid Proton (COOH) | 10.0 - 13.0 | - |
Note: These are general predicted ranges and actual values can vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the aromatic rings and within the glutaramic acid chain, helping to assign specific protons to their respective positions.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu This experiment is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. sdsu.edu Each cross-peak in an HSQC spectrum indicates a direct bond between a proton and a carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations). sdsu.edu This technique is crucial for piecing together the molecular fragments identified by COSY and HSQC. For instance, HMBC can show correlations between the amide proton and the carbonyl carbon, as well as with carbons in the adjacent phenyl ring, confirming the N-phenyl linkage. It can also establish the connectivity between the glutaramic acid chain and the amide nitrogen.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environments.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
FTIR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of functional groups. upi.edu In this compound, key functional groups include the amide, carboxylic acid, and the aromatic rings.
The FTIR spectrum would be expected to show:
N-H stretching: A peak in the region of 3200-3400 cm⁻¹, characteristic of the amide N-H bond. The position and broadness of this peak can indicate the extent of hydrogen bonding. thermofisher.com
O-H stretching: A broad band in the range of 2500-3300 cm⁻¹ due to the hydroxyl group of the carboxylic acid, which is often involved in strong hydrogen bonding. rsc.org
C=O stretching: Two distinct carbonyl stretching bands are expected. The amide carbonyl (Amide I band) typically appears around 1630-1680 cm⁻¹, while the carboxylic acid carbonyl appears at a higher frequency, around 1700-1730 cm⁻¹. scielo.br
C-N stretching and N-H bending (Amide II band): These vibrations often appear in the 1500-1600 cm⁻¹ region.
C-O stretching: The ether linkage (Ar-O-Ar) would show characteristic stretching vibrations.
Aromatic C-H and C=C stretching: These vibrations are observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Hydrogen bonding plays a significant role in the solid-state structure of this compound, influencing the positions and shapes of the N-H and O-H stretching bands in the FTIR spectrum. rsc.org Intermolecular hydrogen bonds can form between the carboxylic acid groups of two molecules (dimerization) and between the amide N-H and the carbonyl oxygen of either the amide or the carboxylic acid of a neighboring molecule.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H stretch | 3200 - 3400 |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Amide | C=O stretch (Amide I) | 1630 - 1680 |
| Carboxylic Acid | C=O stretch | 1700 - 1730 |
| Amide | C-N stretch / N-H bend (Amide II) | 1500 - 1600 |
| Ether | C-O stretch | 1200 - 1300 |
| Aromatic | C=C stretch | 1400 - 1600 |
Raman Spectroscopy for Molecular Vibrations and Conformational Insights
Raman spectroscopy provides complementary information to FTIR, as it is sensitive to vibrations that cause a change in the polarizability of the molecule. nih.gov It is particularly useful for studying non-polar bonds and symmetric vibrations. nih.gov
For this compound, Raman spectroscopy can provide detailed information about:
Aromatic ring vibrations: The symmetric breathing modes of the phenyl rings are often strong in the Raman spectrum, providing information about substitution patterns.
Conformational analysis: The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is sensitive to torsional and bending modes, which can provide insights into the conformational flexibility of the molecule, such as the rotation around the ether linkage and the C-N amide bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. oecd.orgoecd.org For this compound, the UV-Vis spectrum is dominated by the electronic transitions of the aromatic chromophores.
The presence of the two phenyl rings and the phenoxy linkage creates an extended conjugated system. The spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic system. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. The amide group, with its lone pair of electrons on the nitrogen, can also participate in the conjugated system, potentially causing a red shift (shift to longer wavelength) of the absorption maxima compared to unsubstituted benzene. The solvent can also influence the position of the absorption bands. academie-sciences.fr A study on poly(γ-glutamic acid) showed a maximum absorption at 216 nm. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Poly(γ-glutamic acid) |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation
Specific mass spectrometry data for this compound, including its molecular ion peak and fragmentation pattern, is not available in the reviewed sources. A detailed analysis of its fragmentation behavior would require experimental data.
Interactive Data Table: Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇NO₄ |
| Molecular Weight | 299.32 g/mol |
| Molecular Ion Peak (m/z) | Data not available |
X-ray Diffraction Studies for Solid-State Molecular Structure and Crystal Packing Analysis
Specific X-ray diffraction data for this compound is not available in the public domain. Therefore, a detailed analysis of its crystal system, space group, unit cell dimensions, and intermolecular interactions cannot be provided.
Interactive Data Table: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| Hydrogen Bond Interactions | Data not available |
Computational Chemistry Approaches to N 4 Phenoxyphenyl Glutaramic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock Methods)
Quantum chemical calculations are instrumental in determining the fundamental properties of a molecule from its electronic structure.
Density Functional Theory (DFT) is a widely used method for geometry optimization and electronic structure analysis. nih.gov For N-(4-Phenoxyphenyl)glutaramic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), can predict its most stable three-dimensional conformation. kbhgroup.innih.govtum.de The geometry optimization process minimizes the energy of the molecule to find its equilibrium structure.
The structure of this compound consists of a phenoxyphenyl group linked to a glutaramic acid moiety. The phenoxyphenyl group itself is composed of two aromatic rings connected by an oxygen atom. The dihedral angle between these two rings is a key structural parameter. In related structures like 4-nitro-2-phenoxyaniline, this dihedral angle has been reported to be approximately 71.4°. researchgate.netiucr.org The glutaramic acid part of the molecule is a flexible aliphatic chain with a carboxylic acid group and an amide group.
Electronic structure analysis provides information about the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability; a larger gap suggests higher stability. For similar aromatic compounds, the HOMO-LUMO gap is typically around 4 eV, suggesting a relatively high reactivity. asianpubs.org
Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on typical values from computational studies of similar molecules.
| Parameter | Predicted Value |
|---|---|
| Phenoxyphenyl Dihedral Angle (C-O-C-C) | ~70-75° |
| Amide Bond Length (C-N) | ~1.35 Å |
| Carboxylic Acid O-H Bond Length | ~0.97 Å |
| HOMO-LUMO Energy Gap | ~4.2 eV |
Computational methods can predict spectroscopic data, which is invaluable for the identification and characterization of compounds. researchgate.net
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. researchgate.net For this compound, the aromatic protons of the phenoxyphenyl group are expected to appear in the downfield region (around 7-8 ppm) of the 1H NMR spectrum. chemistrysteps.com The aliphatic protons of the glutaramic acid chain would resonate further upfield (around 2-3 ppm). chemistrysteps.com Similarly, the chemical shifts for 13C NMR can be predicted, with the aromatic carbons appearing at higher ppm values than the aliphatic carbons. nih.gov
IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies. DFT calculations can predict these frequencies. researchgate.net Key predicted vibrational bands for this compound would include the N-H stretch of the amide group (around 3300 cm-1), the C=O stretch of the carboxylic acid and amide groups (around 1650-1750 cm-1), and the C-O-C stretch of the ether linkage (around 1240 cm-1).
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) range. researchgate.net The phenoxyphenyl chromophore is expected to give rise to absorption bands in the UV region, corresponding to π-π* transitions.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative and based on typical values from computational studies of similar molecules.
| Spectroscopic Parameter | Predicted Value |
|---|---|
| 1H NMR Chemical Shift (Aromatic H) | 7.0 - 8.0 ppm |
| 1H NMR Chemical Shift (Aliphatic H) | 2.0 - 3.0 ppm |
| IR Frequency (N-H stretch) | ~3300 cm-1 |
| IR Frequency (C=O stretch) | 1680 cm-1, 1720 cm-1 |
| UV-Vis λmax | ~280 nm |
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemistrysteps.comuni-muenchen.de The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).
For this compound, the MEP map would show negative potential around the oxygen atoms of the carbonyl groups and the ether linkage, as well as the nitrogen atom of the amide group. researchgate.netresearchgate.net These regions are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide and carboxylic acid groups would exhibit positive potential, making them sites for nucleophilic attack. chemrxiv.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. chemrxiv.org
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with the solvent. oncotarget.com An MD simulation of this compound in a solvent like water would reveal how the molecule flexes and adapts its conformation in a solution.
Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and the solvent-accessible surface area (SASA). researchgate.net The RMSD measures the average deviation of the atoms from a reference structure over time, indicating the stability of the molecule's conformation. researchgate.net A stable RMSD value suggests that the molecule has reached an equilibrium state. The SASA quantifies the surface area of the molecule that is accessible to the solvent, which is important for understanding solubility and interactions with other molecules.
Table 3: Representative Molecular Dynamics Simulation Parameters for this compound in Water (Illustrative) This table is illustrative and based on typical values from computational studies of similar molecules.
| Parameter | Typical Value Range | Information Gained |
|---|---|---|
| RMSD of backbone atoms | 1.5 - 3.0 Å | Conformational stability |
| Solvent Accessible Surface Area (SASA) | 400 - 600 Ų | Solubility and interaction potential |
| Radius of Gyration (Rg) | 5 - 7 Å | Molecular compactness |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govnih.gov This method is widely used in drug discovery to screen for potential drug candidates.
For this compound, molecular docking could be used to investigate its potential to bind to various biological targets. For instance, derivatives of phenoxyphenyl have been studied as inhibitors of enzymes like DNA gyrase. nih.govresearchgate.net The docking process involves placing the ligand in the binding site of the protein and calculating a docking score, which estimates the binding affinity. mdpi.com Lower docking scores generally indicate a more favorable binding interaction.
The analysis of the docked pose reveals the specific interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. asianpubs.org For example, the carbonyl oxygen and amide nitrogen of the glutaramic acid moiety could act as hydrogen bond acceptors and donors, respectively, while the phenoxyphenyl group could engage in hydrophobic and π-π stacking interactions.
Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Target (Illustrative) This table is illustrative and based on typical values from computational studies of similar molecules.
| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Hypothetical Kinase (e.g., 1DF7) | -8.5 | ARG32, GLN28 | Hydrogen bonds, Hydrophobic interactions |
| Hypothetical Gyrase (e.g., 2XCT) | -7.9 | ASP81, GLY85 | Hydrogen bonds, Electrostatic interactions |
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)
Non-covalent interactions are crucial in determining the conformation and interaction of molecules within biological systems. vscht.cz For this compound, these forces, particularly hydrogen bonds and hydrophobic interactions, play a significant role in its potential biological activity and molecular recognition.
Hydrogen Bonds: The structure of this compound contains several functional groups capable of forming hydrogen bonds. The carboxylic acid group (-COOH) is a primary site for both donating and accepting hydrogen bonds. The amide group (-NH-CO-) also participates, with the amide hydrogen acting as a donor and the carbonyl oxygen as an acceptor. The ether oxygen of the phenoxy group can also act as a hydrogen bond acceptor. These interactions are fundamental to how the molecule might bind to a biological target, such as an enzyme's active site. rsc.org The strength of these hydrogen bonds can be categorized as moderate, typically with energies ranging from 4 to 15 kcal/mol. harvard.edu The presence and geometry of these hydrogen bonds can be investigated using techniques like X-ray crystallography and computational modeling. rsc.orgnih.gov
The following table summarizes the potential non-covalent interactions involving this compound:
| Interaction Type | Functional Group(s) Involved | Potential Interacting Partners in a Biological Target |
| Hydrogen Bond Donor | Carboxylic acid (-OH), Amide (-NH) | Aspartate, Glutamate (B1630785), Serine, Threonine, Main-chain carbonyls |
| Hydrogen Bond Acceptor | Carboxylic acid (=O), Amide (=O), Ether (-O-) | Arginine, Lysine (B10760008), Histidine, Serine, Threonine, Main-chain amides |
| Hydrophobic Interactions | Phenoxyphenyl group | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| π-π Stacking | Phenyl rings | Phenylalanine, Tryptophan, Tyrosine, Histidine |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are valuable in drug discovery for predicting the activity of new compounds and for optimizing lead structures.
For a series of analogs of this compound, a QSAR study would involve generating a dataset of these compounds and their experimentally determined biological activities (e.g., IC50 values against a specific enzyme). nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each analog. These descriptors can be categorized as:
2D Descriptors: Based on the 2D representation of the molecule, including constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and electronic descriptors (e.g., partial charges).
3D Descriptors: Derived from the 3D conformation of the molecule, such as steric parameters (e.g., molecular volume, surface area) and pharmacophore features (e.g., distances between hydrogen bond donors, acceptors, and hydrophobic centers).
Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then employed to build a mathematical model that relates the descriptors to the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of newly designed analogs before their synthesis, thereby saving time and resources.
A hypothetical QSAR study on this compound analogs might reveal the importance of certain structural features for activity. For example, the model could indicate that increasing the hydrophobicity of the phenoxy substituent positively correlates with activity up to a certain point, after which steric hindrance becomes detrimental.
Similarly, QSPR models can be developed to predict physicochemical properties like solubility, lipophilicity (logP), and metabolic stability. These properties are crucial for the "drug-likeness" of a compound. frontiersin.org
The following table provides examples of descriptors that could be used in a QSAR/QSPR study of this compound analogs:
| Descriptor Class | Example Descriptors | Property Modeled |
| Constitutional | Molecular Weight, Number of Rotatable Bonds | General size and flexibility |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape |
| Electronic | Dipole Moment, Partial Charges on Atoms | Polarity and electrostatic interactions |
| Steric (3D) | Molecular Volume, Solvent Accessible Surface Area | Molecular size and shape |
| Hydrophobic (3D) | Calculated logP (e.g., XLogP3) | Lipophilicity and membrane permeability |
Virtual Screening and De Novo Design of this compound Analogs
Virtual Screening:
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov This method can be broadly categorized into two approaches: ligand-based and structure-based virtual screening. nih.gov
Ligand-based virtual screening would be employed if the 3D structure of the biological target for this compound is unknown, but a set of active and inactive molecules is available. This approach uses the known active compounds to build a pharmacophore model or a 2D similarity search query to screen for molecules with similar features.
Structure-based virtual screening , or molecular docking, is used when the 3D structure of the target is known. In this approach, a library of compounds is computationally "docked" into the binding site of the target. The compounds are then ranked based on their predicted binding affinity, which is calculated by a scoring function that estimates the strength of the non-covalent interactions between the ligand and the protein. whiterose.ac.uk
For this compound, if a target protein has been identified and its structure determined, structure-based virtual screening could be used to identify novel scaffolds that could mimic its binding mode or to find analogs with improved binding affinity.
De Novo Design:
De novo design is a computational strategy for designing novel molecules with desired properties from scratch, rather than by modifying existing compounds. mdpi.compkumdl.cn This process typically involves two main steps:
Fragment Placement: Small molecular fragments are placed in favorable positions within the binding site of the target protein.
Fragment Linking or Growing: These fragments are then linked together or grown to create a complete molecule that fits well within the binding site and forms favorable interactions. pkumdl.cn
Starting with the this compound scaffold, de novo design algorithms could be used to explore modifications to different parts of the molecule. For instance, the phenoxyphenyl group could be replaced with other hydrophobic moieties, or the glutaramic acid chain could be altered to optimize interactions with the target. arxiv.org The goal is to generate novel chemical entities with potentially improved potency, selectivity, or pharmacokinetic properties. arxiv.orgbiorxiv.org
The following table outlines a potential workflow for the virtual screening and de novo design of analogs of this compound:
| Step | Technique | Description | Desired Outcome |
| 1. Target Preparation | Protein structure refinement | Prepare the 3D structure of the biological target for docking and design. | A high-quality, refined protein structure. |
| 2. Virtual Screening | Molecular Docking | Dock a library of commercially available or custom-designed compounds into the target's binding site. | A ranked list of potential hits with favorable predicted binding energies. |
| 3. De Novo Design | Fragment-based design | Use algorithms to build novel molecules within the binding site, potentially using fragments of this compound as a starting point. | A set of novel molecular structures with predicted high affinity for the target. |
| 4. In Silico Filtering | ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked virtual screening hits and de novo designed molecules. | A filtered list of compounds with promising biological and drug-like properties. |
| 5. Synthesis & Biological Evaluation | Chemical synthesis and in vitro assays | Synthesize the most promising candidates and test their biological activity. | Experimental validation of the computational predictions. |
Structure Activity Relationship Sar Studies of N 4 Phenoxyphenyl Glutaramic Acid and Its Derivatives
Impact of Substitutions on the Glutaramic Acid Moiety on Biological Activity Profiles
The glutaramic acid portion of N-(4-Phenoxyphenyl)glutaramic acid is a critical determinant of its biological activity. Modifications to this moiety have been shown to significantly influence the pharmacological profile of the resulting derivatives.
Research into glutamic acid analogs has demonstrated that substitutions on the carbon backbone can lead to varied biological outcomes. For instance, studies on substituted-2-(benzenesulfonamido)glutaric acid analogs have highlighted the importance of molar refractivity (MR), a measure of molecular volume and polarizability, in correlating with antineoplastic activity. researchgate.net This suggests that the size and electronic nature of substituents on the glutaramic acid core are pivotal for activity. A quantitative structure-activity relationship (QSAR) study on these analogs further emphasized the role of hydrophobic and electronic influences in their mechanism of action. researchgate.net
In other studies, the introduction of different functional groups to the glutaramic acid backbone has been explored. For example, starting from (2S)-4-methyleneglutamic acid, the addition of groups like a phthalimidoethyl or phthalimidobutyl chain resulted in derivatives with moderate antagonist activity at metabotropic glutamate (B1630785) receptors. nih.gov The elimination or substitution of the negatively charged carboxylic acid groups can also profoundly alter activity. In a study on cationic amphiphilic peptides containing glutamic acid, replacing the negatively charged residue led to a significant increase in antimicrobial and lipopolysaccharide (LPS) binding affinity. nih.gov
These findings collectively indicate that the glutaramic acid moiety is not merely a passive scaffold but an active participant in the molecule's interaction with its biological targets. The size, polarity, and charge distribution of substituents on this part of the molecule are key factors that can be tuned to modulate the biological activity profile.
Table 1: Impact of Glutaramic Acid Moiety Substitutions on Biological Activity
| Substitution/Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|
| Substituted benzenesulfonamido groups | Activity correlates with molar refractivity (MR), hydrophobicity, and electronic influence. | researchgate.net |
| Phthalimidoalkyl chains | Resulted in moderate antagonist activity at metabotropic glutamate receptors. | nih.gov |
| Elimination/Substitution of carboxyl group | Increased antimicrobial and LPS binding affinity in peptide analogs. | nih.gov |
Influence of Modifications to the Phenoxyphenyl Group on Target Interactions and Selectivity
The phenoxyphenyl group is a common structural motif in many biologically active compounds, and its modification in this compound derivatives plays a crucial role in determining target affinity and selectivity. ontosight.aisemanticscholar.orgnih.govresearchgate.net
The phenoxyphenyl moiety itself is significant for activity. In the development of progesterone (B1679170) receptor (PR) antagonists, the N-(4-phenoxyphenyl)benzenesulfonamide structure was identified as a favorable scaffold. nih.govacs.org Simple aniline (B41778) or toluidine derivatives lacking the full phenoxyphenyl group showed lower activity, indicating the importance of this larger, more lipophilic group. nih.gov Similarly, replacing a biphenyl (B1667301) group with a phenoxyphenyl group has been shown to confer high selectivity for inhibiting certain matrix metalloproteinases (MMP-2 and -9) over others (MMP-1). acs.org
Substitutions on the phenoxyphenyl ring system further refine the biological activity. In a series of acetyl-CoA carboxylase (ACC) inhibitors, various substitutions on the phenoxyphenyl isoxazole (B147169) core were explored. semanticscholar.org The data revealed that specific substitution patterns are required to achieve potent inhibition. For Bruton's tyrosine kinase (BTK) inhibitors, a series of 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines were synthesized, with the 7-pyrazol-4-yl substituted derivatives showing particularly high potency. nih.gov
The position and nature of these substituents are critical. For progesterone receptor antagonists, a 3-trifluoromethyl group on the benzenesulfonyl ring attached to the phenoxyphenylamine resulted in the most potent activity. nih.gov The presence of the phenoxyphenyl group can also influence pharmacokinetic properties, such as metabolic stability and the ability to cross biological membranes. ontosight.ai
Table 2: Influence of Phenoxyphenyl Group Modifications
| Modification | Target | Observed Effect | Reference |
|---|---|---|---|
| Phenoxyphenyl vs. smaller aryl groups | Progesterone Receptor (PR) | Phenoxyphenyl group is favorable for antagonistic activity. | nih.gov |
| Phenoxyphenyl vs. Biphenyl | Matrix Metalloproteinases (MMPs) | Phenoxyphenyl group provided higher selectivity for MMP-2/-9 over MMP-1. | acs.org |
| 7-Pyrazol-4-yl substitution | Bruton's Tyrosine Kinase (BTK) | High inhibitory potency. | nih.gov |
| 3-Trifluoromethyl substitution (on attached ring) | Progesterone Receptor (PR) | Significantly enhanced antagonistic activity. | nih.gov |
Stereochemical Considerations and Their Role in Molecular Recognition and Activity
Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule dictates its ability to interact with chiral biological targets like receptors and enzymes. For derivatives of this compound, which contains at least one chiral center in the glutaramic acid moiety, stereochemical configuration is paramount for molecular recognition and biological activity. nih.govmdpi.com
The differential activity of enantiomers is a well-established principle. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological profiles. researchgate.net The synthesis of enantiomerically pure β-amino acids, for example, is a significant area of research due to the distinct biological activities of each enantiomer. scispace.com Studies on glutamic acid itself have shown that homochiral and heterochiral dimers (e.g., LL- vs. LD-dimers) exhibit different vibrational spectra, indicating diastereospecific interactions that are a direct consequence of their stereochemistry. mpg.de This highlights the subtle yet critical role of chirality in intermolecular interactions.
In the context of drug design, chiral recognition can be leveraged to improve potency and selectivity. For example, in the development of mitofusin activators, functional and X-ray diffraction studies of stereoisomeric analogues revealed that the biological activity resided specifically in the trans-R/R configuration. nih.gov This stereoselectivity was attributed to specific interactions that mimic the binding of natural protein residues. nih.gov Similarly, for certain RNA acylating agents, stereoisomers with greater steric bulk have been shown to achieve diastereoselectivity ratios of over 99:1. researchgate.net
The synthesis of specific stereoisomers of this compound and its derivatives is therefore a critical step in optimizing their biological activity. The separation of racemic mixtures or the development of stereoselective synthetic routes is necessary to isolate the more active enantiomer and to understand the precise nature of its interaction with its biological target. mdpi.comjst.go.jp
Establishment of Pharmacophore Models for Rational Design of Analogs
Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. d-nb.infoplos.org By understanding the key interaction points—such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings—researchers can rationally design new analogs with improved potency and selectivity. nih.gov
For this compound and its derivatives, a pharmacophore model would likely incorporate features from both the glutaramic acid and the phenoxyphenyl moieties. The glutaramic acid portion, with its two carboxylic acid groups and an amide linkage, provides key hydrogen bond donor and acceptor sites. The phenoxyphenyl group contributes significant hydrophobic and aromatic features, which are crucial for binding to many protein targets.
Pharmacophore models have been successfully developed for structurally related compounds. For instance, a model for mitofusin activators, which share a core structure of a substituted cyclic group linked to an aromatic moiety, was used to guide the redesign of analogs with improved pharmacokinetic properties. nih.gov Another study on SHP2 inhibitors, which included compounds with a phenoxymethyl (B101242) thiazole (B1198619) scaffold, established a common feature pharmacophore model to explain the structure-activity relationships of the synthesized compounds. researchgate.net Similarly, pharmacophore models for stilbene (B7821643) derivatives as α-glucosidase inhibitors have been generated, highlighting the importance of hydrogen bonds and hydrophobic interactions. nih.gov
A hypothetical pharmacophore for this compound derivatives would likely include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygens of the glutaramic acid and the amide.
Hydrogen Bond Donors (HBD): The amide N-H and the carboxylic acid O-H.
Aromatic/Hydrophobic Regions: The two phenyl rings of the phenoxyphenyl group.
This model can serve as a template for virtual screening of compound libraries to identify new potential lead structures or to guide the synthesis of novel analogs with optimized interactions with the target receptor. nih.govcore.ac.uk
Table 3: Common Features in Pharmacophore Models of Related Compounds
| Pharmacophore Feature | Role in Molecular Interaction | Typical Moiety | Reference |
|---|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Forms hydrogen bonds with receptor residues. | Carbonyl groups, ether oxygen. | nih.govd-nb.inforesearchgate.net |
| Hydrogen Bond Donor (HBD) | Forms hydrogen bonds with receptor residues. | Amide N-H, hydroxyl groups. | nih.govd-nb.info |
Correlation of Structural Descriptors with Biological Responses
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By calculating various molecular descriptors that quantify physicochemical properties, QSAR models can predict the activity of new compounds and provide insights into the structural features that drive the biological response. globalresearchonline.net
For derivatives of this compound, a range of descriptors can be employed to build predictive QSAR models. These descriptors typically fall into several categories:
Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Studies on glutaric acid analogs have shown that these electronic features are important for determining antitumor activity. researchgate.net
Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and Sterimol parameters are common steric descriptors that have been successfully correlated with the biological activity of glutaric acid derivatives. researchgate.net
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for membrane permeability and interaction with hydrophobic pockets in receptors. The partition coefficient (logP) is a widely used hydrophobic descriptor.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.
QSAR studies on related compounds have yielded valuable insights. For example, a QSAR study on thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors revealed that steric and hydrophobic properties were negatively correlated with inhibitory activity, suggesting that bulkier and more lipophilic groups were detrimental. nih.gov In contrast, for some anticancer androstene derivatives, QSAR models showed a significant correlation between structure and activity, allowing for the development of predictive models. plos.org
By applying these QSAR principles to this compound and its analogs, researchers can identify the key structural properties that govern their biological effects. This information is invaluable for the rational design of new compounds with enhanced activity and selectivity. mdpi.com
Table 4: Key Structural Descriptors and Their Significance in QSAR
| Descriptor Type | Example Descriptors | Significance in Biological Activity | Reference |
|---|---|---|---|
| Electronic | Atomic Charge, HOMO/LUMO Energy | Influences electrostatic interactions and reactivity. | researchgate.net |
| Steric | Molar Refractivity (MR), Sterimol Parameters | Defines the size and shape requirements for binding. | researchgate.net |
| Hydrophobic | LogP, Hydrophobicity | Affects membrane transport and binding to nonpolar pockets. | nih.gov |
Molecular Mechanisms of Action and Target Identification for N 4 Phenoxyphenyl Glutaramic Acid
Advanced Target Identification Methodologies
Modern drug discovery often employs sophisticated, unbiased techniques to identify the molecular targets of a compound. These methods can include:
Affinity-based proteomics: Using a modified version of the compound as a "bait" to pull down its binding partners from cell lysates.
In vitro evolution and whole-genome sequencing (IVIEWGA): Generating compound-resistant cell lines and sequencing their genomes to identify mutations in the gene of the target protein.
Computational approaches: Employing molecular docking and virtual screening to predict interactions with a wide array of biological targets.
Currently, there are no reports in the public domain of such advanced methodologies being applied to specifically identify the targets of N-(4-Phenoxyphenyl)glutaramic acid.
Chemical Proteomics and Affinity Purification-Mass Spectrometry-based Approaches
Chemical proteomics is a powerful strategy to identify the protein targets of a small molecule within a complex biological sample. nih.gov This approach typically involves the use of a modified version of the compound of interest to "fish" for its binding partners in a cell lysate.
One of the gold-standard techniques in chemical proteomics is Affinity Purification-Mass Spectrometry (AP-MS) . nih.gov In a hypothetical study involving this compound, the compound would first be synthesized with a reactive group or an affinity tag (like biotin). This modified compound, or "bait," is then incubated with a cellular lysate. The bait, along with any proteins it has bound to, is then pulled down using an affinity matrix (e.g., streptavidin beads for a biotinylated bait). creative-proteomics.com After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. nih.govescholarship.org
The results of such an experiment would provide a list of potential protein interactors for this compound. These candidates would then require further validation to confirm a direct and functionally relevant interaction.
Table 1: Hypothetical AP-MS Results for this compound
| Protein ID | Protein Name | Spectral Counts (Bait) | Spectral Counts (Control) | Fold Change |
|---|---|---|---|---|
| P12345 | Kinase X | 150 | 2 | 75 |
| Q67890 | Transcription Factor Y | 85 | 5 | 17 |
This table illustrates the type of data generated from an AP-MS experiment. Proteins with a high fold change in spectral counts between the bait and control samples are considered potential interaction partners.
Drug Affinity Responsive Target Stability (DARTS)
The Drug Affinity Responsive Target Stability (DARTS) method offers a label-free approach to identify protein targets. nih.govnih.govresearchgate.net It is based on the principle that when a small molecule binds to a protein, it can increase the protein's stability and make it more resistant to proteolysis. nih.govnih.gov
In a DARTS experiment with this compound, a cell lysate would be divided into two aliquots. One is treated with the compound, and the other with a vehicle control. Both samples are then subjected to limited digestion by a protease, such as pronase or thermolysin. The resulting protein fragments are then separated by SDS-PAGE. Proteins that are stabilized by binding to this compound will be less digested and will appear as more intense bands on the gel compared to the control. These protein bands can then be excised and identified by mass spectrometry. creative-proteomics.com
Table 2: Potential Protein Targets for this compound Identified by DARTS
| Protein ID | Protein Name | Relative Band Intensity (Treated) | Relative Band Intensity (Control) | Protection Factor |
|---|---|---|---|---|
| P98765 | Phosphatase A | 1.8 | 0.5 | 3.6 |
| O12345 | Enzyme B | 1.5 | 0.6 | 2.5 |
This table shows hypothetical data from a DARTS experiment. A higher protection factor indicates a greater degree of stabilization by the compound, suggesting a potential interaction.
Specific Pupylation as IDEntity Reporter (SPIDER™)
SPIDER™ is a proximity-labeling technique that can identify weak and transient protein-biomolecule interactions. nih.govgenscript.com It utilizes a bacterial enzyme system, PafA, to attach a small protein tag (PupE) to proteins that are in close proximity to a "bait" molecule. biorxiv.orgbiorxiv.org
To apply SPIDER™ to this compound, the compound would be conjugated to biotin (B1667282). This biotinylated compound is then introduced to a cellular system along with streptavidin-fused PupE and PafA. The high affinity of biotin for streptavidin brings PupE into the vicinity of the compound's binding partners. PafA then catalyzes the transfer of PupE onto lysine (B10760008) residues of these proximal proteins. The pupylated proteins can then be enriched and identified by mass spectrometry. researchgate.net This method is particularly useful for identifying interactions that might be too transient to be captured by traditional affinity purification methods. nih.govgenscript.com
Surface Plasmon Resonance (SPR) for Molecular Interactions
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics and affinity of molecular interactions in real-time. nih.govnih.gov In the context of this compound, SPR would be used to validate potential protein targets identified through screening methods like AP-MS or DARTS.
In a typical SPR experiment, a purified candidate protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. isogen-lifescience.com The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.govresearchgate.net By measuring the change in the SPR signal over time at different concentrations of the compound, one can determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. nih.gov
Table 3: Hypothetical SPR Kinetic Data for this compound Binding to Target Proteins
| Target Protein | k_on (1/Ms) | k_off (1/s) | K_D (M) |
|---|---|---|---|
| Kinase X | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 x 10^-9 |
| Phosphatase A | 3.4 x 10^4 | 1.8 x 10^-3 | 5.3 x 10^-8 |
This table provides an example of the kinetic parameters that can be obtained from an SPR analysis, allowing for the quantitative comparison of binding affinities of the compound to different potential targets.
Genetic-Driven Druggable Target Identification and Validation (e.g., CRISPR-Cas9 Screening)
CRISPR-Cas9 technology provides a powerful genetic approach for identifying genes that are essential for a compound's activity. nih.govnih.gov Genome-wide CRISPR-Cas9 screens can be used to identify genes whose knockout confers resistance or sensitivity to a particular drug. frontiersin.org
In such a screen, a library of guide RNAs (gRNAs) targeting every gene in the genome is introduced into a population of cells. plos.org These cells are then treated with this compound. Cells that acquire mutations in genes essential for the compound's mechanism of action will be enriched or depleted from the population over time. By sequencing the gRNAs present in the surviving cell population, one can identify the genes that, when knocked out, lead to resistance. These genes are strong candidates for being the direct target of the compound or key components of the pathway it modulates. frontiersin.org
Evolutionary Patterning and Bioinformatic Approaches for Target Prediction
Bioinformatic approaches can be used to predict potential targets for a small molecule based on its chemical structure and by comparing it to libraries of known drugs and their targets. nih.govnih.gov Tools like SwissTargetPrediction and SuperPred analyze the 2D and 3D similarity of a query molecule to known bioactive compounds to predict its most likely protein targets. nih.govswisstargetprediction.ch
These predictions are based on the "similar property principle," which states that structurally similar molecules are likely to have similar biological activities. nih.gov While these methods are predictive and require experimental validation, they can provide valuable initial hypotheses and help to prioritize experimental efforts. nih.govdundee.ac.uk For this compound, these tools could generate a ranked list of potential targets from various protein families, such as kinases, G-protein coupled receptors, and enzymes.
Investigation of Downstream Signaling Pathways and Cellular Responses in Biological Systems
For example, if the target is a kinase, researchers would examine the phosphorylation status of known substrates of that kinase. google.com This can be done using techniques like Western blotting with phospho-specific antibodies or through phosphoproteomic analyses. Changes in the phosphorylation of downstream proteins would confirm that the compound is indeed modulating the activity of its target kinase and would help to map the affected signaling cascade. mdpi.com
Furthermore, the broader cellular responses to this compound would be investigated. This could include assessing its effects on cell proliferation, apoptosis, cell cycle progression, and gene expression. google.com For instance, if the compound is found to inhibit a kinase involved in cell growth, one would expect to see a decrease in cell proliferation and potentially an induction of apoptosis. Gene expression profiling using techniques like RNA sequencing can provide a global view of the transcriptional changes induced by the compound, offering further insights into the biological pathways it modulates.
Theoretical Frameworks and Future Research Directions
Chemoinformatics and Data Mining in the Context of N-(4-Phenoxyphenyl)glutaramic acid Research
Chemoinformatics and data mining are pivotal in navigating the vast chemical space of glutaramic acid derivatives. By leveraging computational tools, researchers can predict the physicochemical and biological properties of compounds like this compound, thereby prioritizing synthetic efforts. dntb.gov.uanih.gov
In silico methods are employed to analyze extensive compound libraries, identifying molecules with desirable characteristics. mdpi.com For instance, online platforms and specialized software can be used to calculate drug-like properties, potential toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles. dntb.gov.uaacs.org A study on 123 theoretically formulated glutamic acid derivatives utilized such platforms to select nine promising candidates for further research based on their predicted properties. dntb.gov.uanih.gov This initial screening prevents the costly synthesis of compounds with unfavorable profiles.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful chemoinformatic tool. nih.govresearchgate.net By building a quantitative link between the chemical structure and biological activity, QSAR models can estimate the potency and selectivity of new derivatives. nih.govresearchgate.net For example, a QSAR model could be developed for a series of this compound analogs to predict their inhibitory activity against a specific enzyme, guiding the design of more potent molecules. Furthermore, techniques like Density Functional Theory (DFT) can be used to study the molecular structure, vibrational frequencies, and electronic properties, offering deep insights into the compound's reactivity and potential interactions with biological targets. researchgate.netresearchgate.netacs.org
Table 1: Example of Chemoinformatic Tools and Their Applications in Glutaramic Acid Derivative Research
| Tool/Technique | Application | Potential Insights for this compound |
| Database Mining (e.g., ChEMBL, PubChem) | Identification of existing compounds with similar scaffolds and associated biological data. preprints.orgmdpi.com | Discovering known activities of related phenoxyphenyl or glutaramic acid structures. |
| Molecular Docking | Predicting the binding orientation and affinity of a molecule to a protein target. nih.govmdpi.com | Elucidating potential binding modes of this compound in enzyme active sites. |
| QSAR Modeling | Developing mathematical models to predict biological activity based on chemical structure. nih.govresearchgate.net | Predicting the activity of novel analogs to prioritize synthesis. |
| ADME/Tox Prediction (e.g., SwissADME, ProTox-II) | Estimating pharmacokinetic properties and potential toxicity. dntb.gov.uaacs.org | Early-stage filtering of derivatives with poor drug-like properties. |
| Density Functional Theory (DFT) | Calculating electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential. researchgate.netresearchgate.net | Understanding chemical reactivity and interaction points for biological targets. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. arxiv.orgrsc.org These technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers, leading to the design of novel molecules with optimized properties. arxiv.orgscialert.netuniri.hr
For this compound, ML models can be trained on existing data of related compounds to predict biological activities, such as anti-inflammatory or anticancer effects. mdpi.com Algorithms like random forests, support vector machines, and deep neural networks can learn from molecular descriptors to classify compounds as active or inactive or even predict continuous activity values. nih.govpreprints.org This approach has been successfully used to predict various toxicological endpoints, which is crucial for de-risking new chemical entities. nih.gov
A recent development is few-shot learning, where models can predict compound activity even with very limited data, a common scenario in early-stage drug discovery. arxiv.org This could be particularly valuable for a specific compound like this compound, where large datasets may not yet be available.
Table 2: Machine Learning Applications in the Development of Glutaramic Acid Derivatives
| ML/AI Technique | Description | Potential Application for this compound |
| Supervised Learning (e.g., Random Forest, XGBoost) | Training models on labeled data (e.g., active/inactive) to make predictions for new compounds. preprints.orgmdpi.com | Predicting the biological activity of novel analogs against specific targets. |
| Deep Learning (e.g., Neural Networks) | Using complex, multi-layered networks to learn from vast amounts of data, capturing intricate patterns. arxiv.orgrsc.org | Modeling complex structure-activity relationships and predicting off-target effects. |
| Generative Adversarial Networks (GANs) | Using two competing neural networks to generate novel, realistic molecular structures. rsc.org | De novo design of new glutaramic acid derivatives with optimized properties. |
| Reinforcement Learning (RL) | Training models to make sequential decisions to optimize a molecule's properties iteratively. arxiv.org | Fine-tuning the structure of this compound for maximum potency and selectivity. |
| Few-Shot Learning | Making predictions based on a very small number of known data points. arxiv.org | Enabling activity prediction in the absence of large datasets for niche targets. |
Development of Novel Methodologies for Synthesis and Biological Screening Applicable to Glutaramic Acid Derivatives
Advances in synthetic organic chemistry and biological screening are critical for translating computational designs into tangible results. The development of more efficient and versatile synthetic routes for glutaramic acid derivatives is an active area of research. doi.org Recent methods focus on asymmetric synthesis to produce specific chiral isomers, which is often crucial for biological activity. doi.org Techniques such as Rh-catalyzed asymmetric hydrogenation and aldol (B89426) reactions of pyroglutamate (B8496135) enolates have been reported for creating chiral glutaric acid derivatives. doi.orgacs.org Chemoenzymatic methods, which combine chemical reactions with enzymatic processes, also offer a powerful strategy for synthesizing complex derivatives like polysaccharide-grafted poly(γ-glutamic acid). mdpi.com
On the screening front, high-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a biological target. researchgate.netbmglabtech.com The process involves miniaturization of assays into microplate formats (e.g., 384- or 1536-well plates), automation with robotics, and sensitive detection methods. bmglabtech.comacs.org For glutaramic acid derivatives, HTS assays could be developed to measure enzyme inhibition, receptor binding, or cellular responses. For example, a protocol for HTS of Mycobacterium tuberculosis glutamine synthetase inhibitors was developed by quantifying inorganic phosphate (B84403) produced in the enzymatic reaction. nih.gov Similarly, a fluorometric HTS assay for amino acid decarboxylase activity has been established, which could be adapted for screening derivatives of glutamic acid. acs.org
The integration of HTS with computational models creates a powerful feedback loop: HTS identifies initial "hits," which are then used to train and refine ML models. researchgate.net These improved models, in turn, predict new, more potent compounds for the next round of synthesis and screening, accelerating the discovery process.
Table 3: Comparison of Synthetic and Screening Methodologies
| Methodology | Description | Relevance to this compound |
| Asymmetric Catalysis | Use of chiral catalysts to synthesize a specific enantiomer of a molecule. doi.org | Enables the production of enantiomerically pure this compound for stereospecific biological testing. |
| Chemoenzymatic Synthesis | A strategy that combines chemical and enzymatic steps to build complex molecules. mdpi.com | Could be used to create novel bioconjugates or complex derivatives not easily accessible by purely chemical means. |
| Multicomponent Reactions | Reactions where three or more reactants combine in a single step to form a product containing parts of all components. rug.nl | Offers an efficient way to rapidly generate a diverse library of glutaramic acid derivatives for screening. |
| High-Throughput Screening (HTS) | Automated testing of large compound libraries for activity against a biological target. bmglabtech.comnih.gov | Rapidly identifies active derivatives of this compound from a large library of analogs. |
| Fragment-Based Screening | Identifying low-molecular-weight fragments that bind to a target, then growing or linking them to create a potent lead. ucl.ac.uk | Could identify novel binding modes and starting points for inhibitors related to the glutaramic acid scaffold. |
Unexplored Research Avenues and Collaborative Opportunities for this compound in Academic Discovery
While research into glutamic acid derivatives has shown promise, particularly in cancer metabolism, many avenues for this compound remain unexplored. researchgate.netimrpress.comnih.gov Its specific biological targets and mechanisms of action are not fully characterized. A key future direction is the systematic exploration of its activity against a broader range of therapeutic targets, including kinases, proteases, and amino acid transporters, which are often dysregulated in disease. mdpi.comgoogle.com For example, some glutamic acid derivatives have been investigated as inhibitors of SLC1A5, a glutamine transporter upregulated in many cancers. nih.gov
The potential of this compound in areas beyond oncology, such as neurodegenerative diseases or inflammatory disorders, is largely uncharted territory. acs.orggoogle.com The phenoxyphenyl group is present in various biologically active compounds, suggesting that this moiety could confer unique properties. mdpi.comresearchgate.net Investigating its potential as a neuroprotective agent or an anti-inflammatory compound could open up new therapeutic applications. acs.org
Collaborative efforts between academic institutions, research foundations, and pharmaceutical companies are essential to unlock the full potential of this compound. Open-source research initiatives, where data and findings are shared freely, can accelerate discovery by pooling resources and expertise. ucl.ac.uk Collaborations could focus on:
Target Identification: Utilizing proteomics and chemical biology approaches to identify the specific protein targets of this compound.
Pharmacology and Toxicology: Comprehensive in vitro and in vivo studies to understand the compound's pharmacological effects and safety profile.
Biomarker Discovery: Identifying biomarkers that could predict which patient populations might benefit most from therapies derived from this compound. imrpress.com
Exploring Chemical Space: Joint efforts in synthesizing and screening diverse libraries of analogs to build a comprehensive structure-activity relationship database. researchgate.net
Such collaborative projects, often facilitated by governmental and private funding agencies, can bridge the gap between basic academic research and the development of new medicines. rug.nl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
